2-amino-9-[(2R,4S,5R)-5-[[tert-butyl(diphenyl)silyl]oxymethyl]-4-hydroxyoxolan-2-yl]-1H-purin-6-one
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Overview
Description
2-amino-9-[(2R,4S,5R)-5-[[tert-butyl(diphenyl)silyl]oxymethyl]-4-hydroxyoxolan-2-yl]-1H-purin-6-one is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes a purine base linked to a modified oxolane ring. The presence of the tert-butyl(diphenyl)silyl group adds to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-9-[(2R,4S,5R)-5-[[tert-butyl(diphenyl)silyl]oxymethyl]-4-hydroxyoxolan-2-yl]-1H-purin-6-one typically involves multiple steps, starting from readily available precursors. The key steps include the protection of functional groups, formation of the oxolane ring, and subsequent attachment of the purine base. The tert-butyl(diphenyl)silyl group is introduced to protect the hydroxyl group during the synthesis .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of advanced techniques such as chromatography for purification and spectroscopic methods for characterization .
Chemical Reactions Analysis
Types of Reactions
2-amino-9-[(2R,4S,5R)-5-[[tert-butyl(diphenyl)silyl]oxymethyl]-4-hydroxyoxolan-2-yl]-1H-purin-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The tert-butyl(diphenyl)silyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halogens. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
2-amino-9-[(2R,4S,5R)-5-[[tert-butyl(diphenyl)silyl]oxymethyl]-4-hydroxyoxolan-2-yl]-1H-purin-6-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialized chemicals and materials
Mechanism of Action
The mechanism of action of 2-amino-9-[(2R,4S,5R)-5-[[tert-butyl(diphenyl)silyl]oxymethyl]-4-hydroxyoxolan-2-yl]-1H-purin-6-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The presence of the tert-butyl(diphenyl)silyl group can influence its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-1H-purin-6-one: Lacks the tert-butyl(diphenyl)silyl group, resulting in different chemical properties.
2-amino-9-[(2R,4S,5R)-5-(methoxymethyl)-4-hydroxyoxolan-2-yl]-1H-purin-6-one: Contains a methoxymethyl group instead of the tert-butyl(diphenyl)silyl group.
Uniqueness
The presence of the tert-butyl(diphenyl)silyl group in 2-amino-9-[(2R,4S,5R)-5-[[tert-butyl(diphenyl)silyl]oxymethyl]-4-hydroxyoxolan-2-yl]-1H-purin-6-one imparts unique chemical properties, such as increased stability and specific reactivity patterns. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C26H31N5O4Si |
---|---|
Molecular Weight |
505.6 g/mol |
IUPAC Name |
2-amino-9-[(2R,4S,5R)-5-[[tert-butyl(diphenyl)silyl]oxymethyl]-4-hydroxyoxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C26H31N5O4Si/c1-26(2,3)36(17-10-6-4-7-11-17,18-12-8-5-9-13-18)34-15-20-19(32)14-21(35-20)31-16-28-22-23(31)29-25(27)30-24(22)33/h4-13,16,19-21,32H,14-15H2,1-3H3,(H3,27,29,30,33)/t19-,20+,21+/m0/s1 |
InChI Key |
INPFZARXMRVOCI-PWRODBHTSA-N |
Isomeric SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC[C@@H]3[C@H](C[C@@H](O3)N4C=NC5=C4N=C(NC5=O)N)O |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3C(CC(O3)N4C=NC5=C4N=C(NC5=O)N)O |
Origin of Product |
United States |
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